4-[(pyridin-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine
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Overview
Description
4-[(pyridin-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine: is a complex organic compound featuring a pyridine ring, a morpholine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(pyridin-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine typically involves multiple steps, starting with the formation of the pyridine ring, followed by the introduction of the morpholine and pyrrolidine rings. Common synthetic routes include:
Nucleophilic Substitution Reactions: : These reactions involve the substitution of a leaving group in the pyridine ring with a nucleophile to introduce the morpholine and pyrrolidine rings.
Reduction Reactions: : Reduction steps may be required to convert intermediate compounds into the final product.
Condensation Reactions: : These reactions help in forming the carbonyl group in the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic routes for large-scale synthesis. This includes the use of catalysts to increase reaction efficiency, controlling reaction conditions such as temperature and pressure, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(pyridin-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine: can undergo several types of chemical reactions, including:
Oxidation Reactions:
Reduction Reactions: : Reduction reactions typically involve the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution Reactions: : These reactions involve the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: : Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: : Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Nucleophiles/Electrophiles: : Depending on the type of substitution reaction, various nucleophiles (e.g., amines, alcohols) or electrophiles (e.g., alkyl halides) can be used.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted derivatives with different functional groups.
Scientific Research Applications
4-[(pyridin-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine: has several scientific research applications:
Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.
Biology: : Studied for its potential biological activity, including its interaction with various biomolecules.
Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-[(pyridin-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine exerts its effects involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-[(pyridin-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine: can be compared with other similar compounds, such as:
4-[(pyridin-3-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine
4-[(pyridin-2-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine
4-[(pyridin-4-yl)methyl]-2-(piperidine-1-carbonyl)morpholine
These compounds differ in the position of the pyridine ring and the type of cyclic amine (pyrrolidine vs. piperidine). The uniqueness of This compound
Properties
IUPAC Name |
[4-(pyridin-4-ylmethyl)morpholin-2-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c19-15(18-7-1-2-8-18)14-12-17(9-10-20-14)11-13-3-5-16-6-4-13/h3-6,14H,1-2,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGOKVGRYLZULS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)CC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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